Cas no 2169587-18-0 (2-bromobutyl 4-methoxybutanoate)

2-bromobutyl 4-methoxybutanoate 化学的及び物理的性質
名前と識別子
-
- 2-bromobutyl 4-methoxybutanoate
- 2169587-18-0
- EN300-1572542
-
- インチ: 1S/C9H17BrO3/c1-3-8(10)7-13-9(11)5-4-6-12-2/h8H,3-7H2,1-2H3
- InChIKey: ZDXSSIHZPQIQEU-UHFFFAOYSA-N
- ほほえんだ: BrC(COC(CCCOC)=O)CC
計算された属性
- せいみつぶんしりょう: 252.03611g/mol
- どういたいしつりょう: 252.03611g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 8
- 複雑さ: 139
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 35.5Ų
2-bromobutyl 4-methoxybutanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1572542-0.1g |
2-bromobutyl 4-methoxybutanoate |
2169587-18-0 | 0.1g |
$640.0 | 2023-06-04 | ||
Enamine | EN300-1572542-1000mg |
2-bromobutyl 4-methoxybutanoate |
2169587-18-0 | 1000mg |
$728.0 | 2023-09-24 | ||
Enamine | EN300-1572542-2.5g |
2-bromobutyl 4-methoxybutanoate |
2169587-18-0 | 2.5g |
$1428.0 | 2023-06-04 | ||
Enamine | EN300-1572542-10.0g |
2-bromobutyl 4-methoxybutanoate |
2169587-18-0 | 10g |
$3131.0 | 2023-06-04 | ||
Enamine | EN300-1572542-0.5g |
2-bromobutyl 4-methoxybutanoate |
2169587-18-0 | 0.5g |
$699.0 | 2023-06-04 | ||
Enamine | EN300-1572542-500mg |
2-bromobutyl 4-methoxybutanoate |
2169587-18-0 | 500mg |
$699.0 | 2023-09-24 | ||
Enamine | EN300-1572542-5.0g |
2-bromobutyl 4-methoxybutanoate |
2169587-18-0 | 5g |
$2110.0 | 2023-06-04 | ||
Enamine | EN300-1572542-250mg |
2-bromobutyl 4-methoxybutanoate |
2169587-18-0 | 250mg |
$670.0 | 2023-09-24 | ||
Enamine | EN300-1572542-2500mg |
2-bromobutyl 4-methoxybutanoate |
2169587-18-0 | 2500mg |
$1428.0 | 2023-09-24 | ||
Enamine | EN300-1572542-100mg |
2-bromobutyl 4-methoxybutanoate |
2169587-18-0 | 100mg |
$640.0 | 2023-09-24 |
2-bromobutyl 4-methoxybutanoate 関連文献
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
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Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
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5. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692
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Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
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Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
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Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
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Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
2-bromobutyl 4-methoxybutanoateに関する追加情報
Comprehensive Overview of 2-Bromobutyl 4-Methoxybutanoate (CAS No. 2169587-18-0)
2-Bromobutyl 4-methoxybutanoate (CAS No. 2169587-18-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research due to its unique structural properties and potential applications. This ester derivative, featuring a bromobutyl group and a 4-methoxybutanoate moiety, is often utilized as an intermediate in synthetic chemistry. Its molecular formula, C9H17BrO3, highlights its versatility in reactions such as esterification and nucleophilic substitutions, making it a valuable asset in laboratories focusing on drug discovery and material science.
The compound's CAS number 2169587-18-0 serves as a unique identifier, ensuring precise tracking in regulatory and commercial databases. Researchers frequently search for "2-bromobutyl 4-methoxybutanoate synthesis" or "CAS 2169587-18-0 applications" to explore its role in creating complex molecules. Recent trends indicate growing interest in sustainable synthesis methods, aligning with the global push for greener chemistry. For instance, optimizing the yield of 2-bromobutyl 4-methoxybutanoate using eco-friendly catalysts or solvent-free conditions is a hot topic in academic forums.
From a structural perspective, the bromine atom in 2-bromobutyl 4-methoxybutanoate offers a reactive site for further functionalization, while the methoxy group enhances solubility in polar solvents. This dual functionality makes the compound a candidate for designing prodrugs or polymer precursors. Queries like "4-methoxybutanoate derivatives in medicine" reflect its relevance in biomedical research, particularly in controlled-release formulations.
Analytical techniques such as NMR spectroscopy and HPLC are critical for characterizing CAS 2169587-18-0, ensuring purity and consistency. Industry professionals often seek "HPLC methods for 2-bromobutyl esters" to standardize quality control protocols. Additionally, computational chemistry tools are increasingly employed to predict the compound's behavior in reactions, addressing search terms like "molecular modeling of bromobutyl esters."
In summary, 2-bromobutyl 4-methoxybutanoate (CAS No. 2169587-18-0) exemplifies the intersection of innovation and practicality in modern chemistry. Its adaptability to diverse synthetic pathways and alignment with sustainability goals positions it as a compound of enduring scientific and industrial value.
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